2-氨基-4,5-二氯苯并噻唑

描述

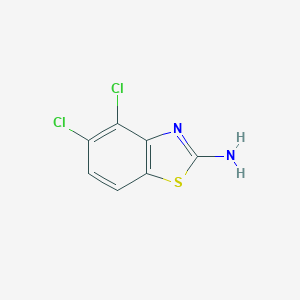

2-Amino-4,5-dichlorobenzothiazole is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-4,5-dichlorobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-dichlorobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

绿色化学

苯并噻唑类化合物,包括2-氨基-4,5-二氯苯并噻唑,在绿色化学领域发挥着重要作用 . 它们是由2-氨基苯硫酚与醛、酮、酸或酰氯缩合而成的 . 硫代酰胺或二氧化碳 (CO2) 的环化也用作原料 .

抗菌潜力

苯并噻唑衍生物已显示出显著的抗菌活性 . 它们抑制多种酶,如二氢乳清酸酶、DNA 旋转酶、尿苷二磷酸-N-乙酰烯醇丙酮酰葡萄糖胺还原酶 (MurB)、肽脱甲酰酶、醛糖还原酶、二氢叶酸还原酶、烯酰酰基载体蛋白还原酶、二烷基甘氨酸脱羧酶、脱氢鲨烯合酶、二氢叶酸合成酶和酪氨酸激酶 .

抗癌活性

苯并噻唑类化合物已显示出有效的抗癌活性 . 它们已用于开发新型抗癌药物 .

抗氧化活性

苯并噻唑类化合物已显示出抗氧化活性 . 它们已用于开发治疗氧化应激相关疾病的药物 .

抗炎活性

作用机制

Target of Action

It’s known that 2-aminobenzothiazole derivatives have gained popularity due to their prominent medicinal importance .

Mode of Action

2-Amino-4,5-dichlorobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

2-aminobenzothiazole derivatives are known to have potent pharmacological activities .

Result of Action

It’s known that 2-aminobenzothiazole derivatives have a wide range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,5-dichlorobenzothiazole .

生化分析

Biochemical Properties

It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzothiazole derivative and the biomolecule it interacts with .

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

2-Amino-4,5-dichlorobenzothiazole (ADC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2-Amino-4,5-dichlorobenzothiazole belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of amino and dichloro substituents enhances its reactivity and biological activity. The empirical formula is , with a molecular weight of approximately 202.09 g/mol.

Antitumor Activity

Research has demonstrated that ADC exhibits notable antitumor properties . It has been evaluated against various cancer cell lines, including breast and ovarian cancers. For instance, certain derivatives of 2-aminobenzothiazoles have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving the AKT and ERK signaling pathways .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1-4 | Inhibition of cell cycle progression |

| A549 | 1-4 | Induction of apoptosis via signaling pathway modulation |

| H1299 | Not specified | Cytotoxic effects leading to cell death |

Antimicrobial Activity

ADC has also been investigated for its antimicrobial properties . In a study focusing on structure-activity relationships (SAR), ADC derivatives exhibited moderate activity against Gram-positive bacteria such as Enterococcus faecalis. Some compounds demonstrated over 70% inhibition of hepatitis C virus (HCV) replication, although they also showed cytotoxicity against host cells .

The biological activity of ADC is attributed to its ability to interact with various biomolecules, including enzymes and proteins. The compound can inhibit key pathways involved in cell proliferation and survival, particularly in cancer cells. Its mechanism involves:

- Binding interactions : ADC derivatives can bind to specific targets within the cell, altering their function.

- Enzyme inhibition : Some studies suggest that ADC may inhibit enzymes critical for tumor growth and survival.

- Gene expression modulation : The compound influences gene expression related to apoptosis and cellular metabolism .

Safety Profile

While ADC shows promising biological activities, it is essential to consider its safety profile. Reports indicate that it may cause skin irritation and respiratory issues upon exposure. Comprehensive toxicity studies are necessary to fully understand the implications for human health.

Case Studies

Several case studies highlight the efficacy of ADC in different therapeutic contexts:

- Prion Disease Treatment : A study found that certain 2-aminobenzothiazoles exhibited antiprion activity in neuroblastoma cell lines, suggesting potential for treating prion diseases.

- Anticancer Efficacy : In a series of experiments involving various cancer types, ADC derivatives were shown to significantly reduce tumor growth in animal models, reinforcing their potential as anticancer agents .

属性

IUPAC Name |

4,5-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOFXJZIUQGHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349883 | |

| Record name | 2-amino-4,5-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-71-4 | |

| Record name | 2-amino-4,5-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。